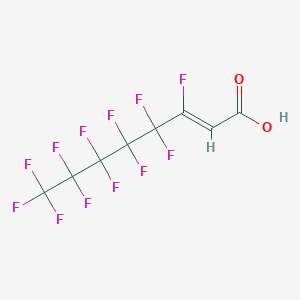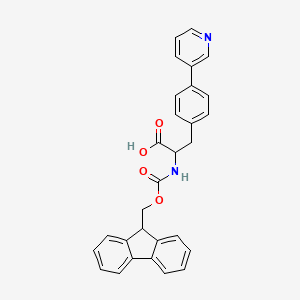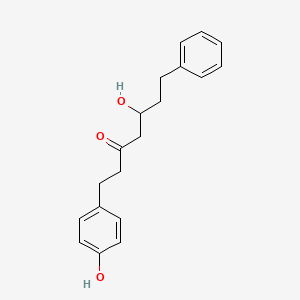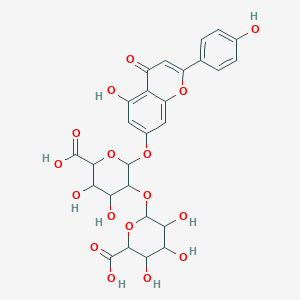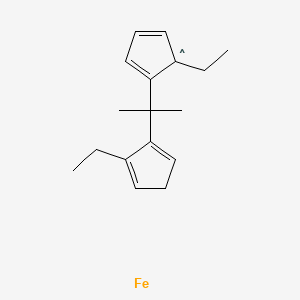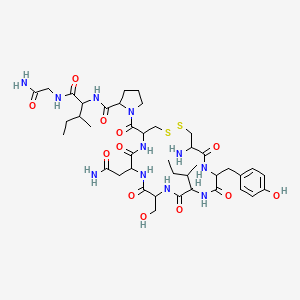
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is a synthetic peptide composed of various amino acids. This compound is a derivative of cysteine and is used in various scientific research applications due to its unique properties and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves the stepwise addition of amino acids in a specific sequence. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the peptide is assembled on a solid support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 can undergo various chemical reactions, including:
Oxidation: The cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Amino acid derivatives and coupling agents like DCC or DIC in the presence of HOBt or HOAt.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate interactions.
Medicine: Explored for potential therapeutic applications, including drug delivery and as a scaffold for developing new drugs.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques
Mechanism of Action
The mechanism of action of H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins and enzymes, influencing their activity and function. The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide’s structure and enhance its binding affinity .
Comparison with Similar Compounds
Similar Compounds
H-DL-Cys.HCl: A cysteine derivative used in similar applications.
DL-Tyr-DL-xiIle: A dipeptide with similar properties.
DL-Ser-DL-Asn: Another dipeptide with comparable applications
Uniqueness
H-DL-Cys(1)-DL-Tyr-DL-xiIle-DL-Ser-DL-Asn-DL-Cys(1)-DL-Pro-DL-xiIle-Gly-NH2 is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for the formation of disulfide bonds. This feature enhances its stability and binding properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-[19-amino-7-(2-amino-2-oxoethyl)-13-butan-2-yl-10-(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63N11O12S2/c1-5-20(3)32(39(62)45-16-31(44)56)51-38(61)29-8-7-13-52(29)41(64)28-19-66-65-18-24(42)34(57)46-25(14-22-9-11-23(54)12-10-22)36(59)50-33(21(4)6-2)40(63)48-27(17-53)37(60)47-26(15-30(43)55)35(58)49-28/h9-12,20-21,24-29,32-33,53-54H,5-8,13-19,42H2,1-4H3,(H2,43,55)(H2,44,56)(H,45,62)(H,46,57)(H,47,60)(H,48,63)(H,49,58)(H,50,59)(H,51,61) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMINXPSYULINQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(C(C)CC)C(=O)NCC(=O)N)CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63N11O12S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
966.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1E)-2-(2,6-dichlorophenyl)-1-azavinyloxy]-N-[3-(2,6-dichlorophenyl)isothiazo l-4-yl]carboxamide](/img/structure/B12308166.png)
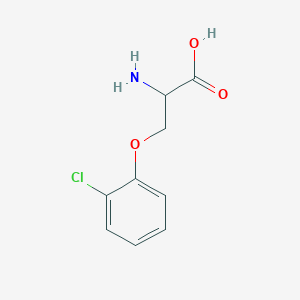

![tert-butyl-rac-(1R,2S,6R,7S,8R,10S)-9-oxa-4-azatetracyclo[5.3.1.0^{2,6}.0^{8,10}]undecane-4-carboxylate](/img/structure/B12308177.png)

![3-[5-(Trifluoromethyl)-1H-pyrazol-3-yl]piperidine diHCl](/img/structure/B12308208.png)
![rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B12308221.png)
